

Olodanrigan: A Technical Preclinical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed for the treatment of neuropathic pain, its mechanism of action involves the modulation of key signaling pathways implicated in neuronal hyperexcitability.[1][2][3] This document provides a comprehensive overview of the available preclinical data for Olodanrigan, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. While clinical development was halted due to preclinical findings of liver toxicity with long-term use, the preclinical efficacy data remains a valuable resource for researchers in the field of analgesic drug development.

In Vitro Pharmacology

Olodanrigan demonstrates high affinity and selectivity for the AT2R. The following table summarizes its binding affinity.



Target	Ligand	K i (nM)	Selectivity Index (AT1R/AT2R)
Human AT2R	Olodanrigan	0.34	~530-fold
Human AT1R	Olodanrigan	180	
Data sourced from publicly available information.			_

Experimental Protocol: Radioligand Binding Assay

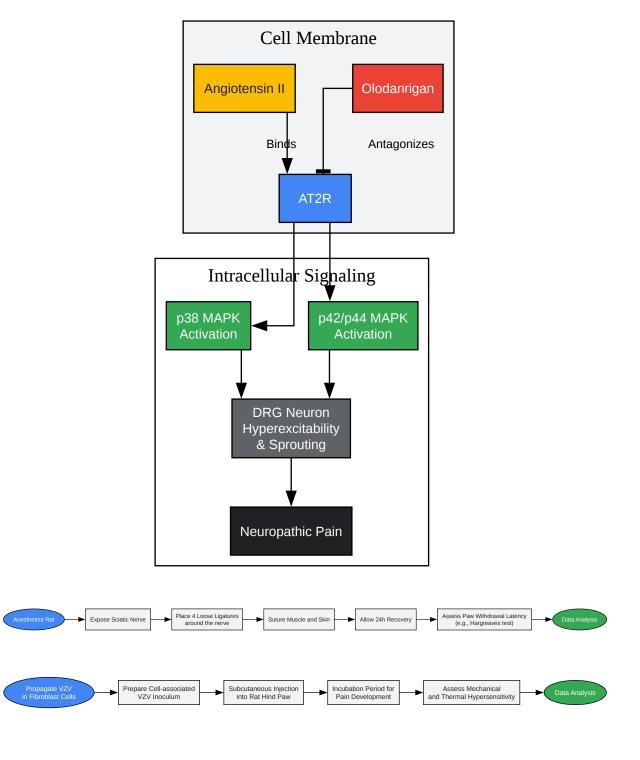
- Objective: To determine the binding affinity (Ki) of Olodanrigan for human AT1 and AT2 receptors.
- Methodology:
 - Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with either the human AT1R or AT2R were used.
 - Radioligand: Competition binding studies were performed using a radiolabeled angiotensin
 II analog.
 - Procedure: Cell membranes expressing the target receptors were incubated with a fixed concentration of the radioligand and varying concentrations of **Olodanrigan**.
 - Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.
 - Data Analysis: The Ki values were calculated from the IC50 values (the concentration of
 Olodanrigan that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Mechanism of Action

Olodanrigan exerts its analgesic effects by antagonizing the AT2R, which in turn inhibits the downstream signaling cascade initiated by Angiotensin II (AngII).[1][2][3] In neuropathic pain states, increased AngII/AT2R signaling in dorsal root ganglion (DRG) neurons is believed to



contribute to neuronal hyperexcitability and pain.[1] **Olodanrigan** blocks this pathway, leading to a reduction in the activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK). [1][2] This inhibition is thought to decrease DRG neuron hyperexcitability and sprouting, thereby alleviating neuropathic pain.[1][2] The proposed signaling pathway is illustrated below.



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